molecular formula C9H18Cl3N3 B8178469 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl

Cat. No.: B8178469
M. Wt: 274.6 g/mol
InChI Key: BNADYKAEOOOKPK-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is a chemical compound with the molecular formula C9H15N3. It is a derivative of piperidine, featuring an imidazole ring attached to the piperidine structure. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl typically involves the reaction of piperidine with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the piperidine moiety can interact with biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
  • 3-(1H-Imidazol-1-ylmethyl)piperidine hydrochloride

Uniqueness

3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl is unique due to its specific combination of the imidazole and piperidine structures, which confer distinct chemical and biological properties. This makes it particularly valuable in research applications where these properties are advantageous .

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)piperidine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.3ClH/c1-2-9(6-10-3-1)7-12-5-4-11-8-12;;;/h4-5,8-10H,1-3,6-7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADYKAEOOOKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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